molecular formula C15H20BrN3O2 B268149 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Cat. No. B268149
M. Wt: 354.24 g/mol
InChI Key: ZLUHIVCXLKLUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BDIM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDIM is a selective dopamine D3 receptor antagonist and has been shown to have anti-addictive effects in preclinical studies.

Mechanism of Action

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine acts as a selective dopamine D3 receptor antagonist, which is believed to be the mechanism underlying its anti-addictive effects. The dopamine D3 receptor is involved in the reward pathway in the brain, and its blockade by N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine may reduce the reinforcing effects of drugs of abuse. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to modulate glutamatergic and GABAergic neurotransmission, which may contribute to its effects on cognitive function.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior and drug self-administration in preclinical studies, indicating its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease. In addition, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to modulate neurotransmitter systems involved in reward, learning, and memory, suggesting its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine in lab experiments is its selectivity for the dopamine D3 receptor, which allows for targeted manipulation of this receptor in animal models. However, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has limited solubility in aqueous solutions, which may pose challenges for its use in certain experiments. In addition, the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on humans have not been extensively studied, and its safety and efficacy as a therapeutic agent have not been established.

Future Directions

Future research on N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could focus on its potential as a therapeutic agent for addiction, schizophrenia, and Parkinson's disease. Studies could also investigate the effects of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine on other neurotransmitter systems and brain regions involved in reward, learning, and memory. In addition, the development of more soluble forms of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine could facilitate its use in lab experiments and clinical trials.

Synthesis Methods

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-(1H-imidazol-1-yl)propylamine in the presence of a reducing agent. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been studied for its potential therapeutic applications in drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been shown to reduce drug-seeking behavior in rats and monkeys, suggesting its potential as an anti-addictive agent. N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has also been shown to improve cognitive function in animal models of schizophrenia and Parkinson's disease.

properties

Product Name

N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine

InChI

InChI=1S/C15H20BrN3O2/c1-20-14-9-12(8-13(16)15(14)21-2)10-17-4-3-6-19-7-5-18-11-19/h5,7-9,11,17H,3-4,6,10H2,1-2H3

InChI Key

ZLUHIVCXLKLUDH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCCN2C=CN=C2)Br)OC

Origin of Product

United States

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